(2R)-2-(2,6-Difluorophenyl)propan-1-ol
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Overview
Description
(2R)-2-(2,6-Difluorophenyl)propan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable chiral catalyst to ensure the formation of the (2R) enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-difluoroacetophenone, while reduction could produce 2,6-difluorophenylethane.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(2,6-Difluorophenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its difluorophenyl group can interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,6-Difluorophenyl)propan-1-ol: The enantiomer of the compound, which may exhibit different biological activity.
2,6-Difluorobenzyl alcohol: A related compound with a similar structure but lacking the chiral center.
2,6-Difluoroacetophenone: A derivative formed through oxidation reactions.
Uniqueness
(2R)-2-(2,6-Difluorophenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSEZVBBHFTJV-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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